Fmoc-L-Lys(Pentynoyl-DIM)-OH
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Overview
Description
Fmoc-L-Lys(Pentynoyl-DIM)-OH: is a specialized chemical compound used primarily in the field of peptide synthesis. It is an amino acid derivative that contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a pentynoyl-DIM side chain, and a free carboxylic acid group. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its ability to facilitate the purification of highly insoluble peptides through a strategy known as the "helping hand" approach.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The amino group of L-lysine is protected using the Fmoc group through a reaction with 9-fluorenylmethyl chloroformate in the presence of a base such as triethylamine .
Pentynoyl-DIM Attachment: The epsilon-amino group of the Fmoc-protected L-lysine is then reacted with 1,4-dimethoxybenzene-2,6-dione and propargyl bromide to introduce the pentynoyl-DIM side chain.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization .
Industrial Production Methods: Industrial production of Fmoc-L-Lys(Pentynoyl-DIM)-OH involves scaling up the above synthetic routes using automated peptide synthesizers and large-scale purification systems. The process ensures high purity and enantiomeric excess, making it suitable for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The alkyne group in the pentynoyl-DIM side chain can undergo oxidation reactions to form dialdehydes or carboxylic acids .
Reduction: The alkyne group can be reduced to form alkenes or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride .
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Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)pent-4-ynylideneamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N2O6/c1-4-5-16-27(31-29(37)19-34(2,3)20-30(31)38)35-18-11-10-17-28(32(39)40)36-33(41)42-21-26-24-14-8-6-12-22(24)23-13-7-9-15-25(23)26/h1,6-9,12-15,26,28,37H,5,10-11,16-21H2,2-3H3,(H,36,41)(H,39,40)/t28-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUADAWOSKALEKS-NDEPHWFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC#C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC#C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N2O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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